molecular formula C17H15N3O B7476041 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide

6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide

Cat. No. B7476041
M. Wt: 277.32 g/mol
InChI Key: LCWRVIMFHSZQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide, also known as MQCA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MQCA is a heterocyclic compound that belongs to the pyridine family and has a molecular formula of C19H16N2O.

Mechanism of Action

6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of antioxidant enzymes, such as SOD and CAT. It also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been shown to exert a wide range of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of inflammation, and the suppression of tumor growth. It has also been shown to improve the function of various organs, including the liver, kidney, and heart.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant biological effects. However, one of the limitations of using 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide. One potential area of study is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the development of new synthetic methods for the preparation of 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide analogs with improved biological activity is another potential area of research.

Synthesis Methods

6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 6-methyl-3-pyridinecarboxylic acid with 8-methylquinoline-5-carboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 6-methyl-3-pyridinecarboxamide with 8-methylquinoline-5-carboxylic acid in the presence of a coupling agent.

Scientific Research Applications

6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-5-8-15(14-4-3-9-18-16(11)14)20-17(21)13-7-6-12(2)19-10-13/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWRVIMFHSZQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=CN=C(C=C3)C)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.